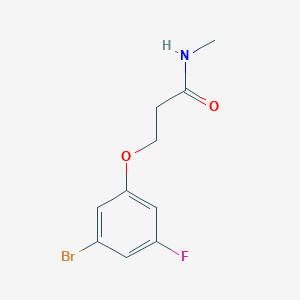

3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrFNO2 |

|---|---|

Molecular Weight |

276.10 g/mol |

IUPAC Name |

3-(3-bromo-5-fluorophenoxy)-N-methylpropanamide |

InChI |

InChI=1S/C10H11BrFNO2/c1-13-10(14)2-3-15-9-5-7(11)4-8(12)6-9/h4-6H,2-3H2,1H3,(H,13,14) |

InChI Key |

DKHCZZHVHIKZBY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CCOC1=CC(=CC(=C1)Br)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Bromo-5-Fluorophenol

The bromo-fluoro substitution pattern is critical for biological activity and requires regioselective control. Common approaches include:

Sequential Electrophilic Substitution

-

Bromination of Phenol : Phenol is brominated at the meta position (3-position) using bromine or N-bromosuccinimide (NBS) under acidic or catalytic conditions.

-

Fluorination : The brominated phenol undergoes fluorination at the para position to the bromine (5-position). Fluorination is often achieved via diazotization or palladium-catalyzed coupling.

Example Reaction Sequence :

-

Step 1 : Bromination of phenol → 3-bromophenol.

-

Step 2 : Fluorination of 3-bromophenol → 3-bromo-5-fluorophenol.

Catalytic C–H Functionalization

Modern methods employ C–H activation/borylation/oxidation to install substituents regioselectively. For example, 3-bromotoluene can be converted to 3-bromo-5-methylphenol via:

-

Borylation at the 5-position.

-

Oxidation to a hydroxyl group.

This approach avoids harsh electrophilic conditions and is scalable.

Amide Coupling and Ether Formation

The propanamide moiety is introduced via nucleophilic substitution or Mitsunobu-like reactions.

Synthesis of N-Methylpropanamide

Ether Bond Formation

The phenol and bromo-propanamide undergo nucleophilic substitution (Williamson ether synthesis) or Mitsunobu reaction :

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Williamson Synthesis | K₂CO₃, DMF, 80–100°C | 60–75% | |

| Mitsunobu Reaction | DIAD, PPh₃, THF, 0–25°C | 50–65% |

Example Workflow :

-

Phenoxide Formation : Deprotonate 3-bromo-5-fluorophenol with NaH or K₂CO₃.

-

Substitution : React with 3-bromo-N-methylpropanamide in DMF to form the ether.

Characterization and Validation

Key analytical techniques confirm the structure and purity:

| Technique | Key Data | Source |

|---|---|---|

| ¹H NMR | δ 7.91 (s, 1H), 7.79 (s, 1H), 7.57 (s, 1H), 2.38 (s, 3H) (Me) | |

| ¹³C NMR | δ 165.8 (C=O), 147.8 (C-O), 144.5 (Br-C), 132.2 (F-C) | |

| HRMS | m/z 276.10 [M+H]⁺ (calculated 276.10) |

Alternative Routes and Challenges

Fluorination Challenges

Fluorination remains a bottleneck due to the limited availability of electrophilic fluorine sources. Methods such as Selectfluor-mediated fluorination or Suzuki-Miyaura coupling are under exploration but require further optimization.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Oxidation and Reduction: The amide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride, potassium carbonate.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids.

Reduction: Amines.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique substitution pattern allows for the development of new materials and catalysts, making it valuable in organic synthesis.

Biology

In biological research, 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide can be utilized to study the effects of halogenated phenoxy groups on biological systems. It acts as a model compound for understanding interactions with biological targets, particularly in pharmacological studies .

Medicine

The compound is explored in medicinal chemistry for its potential pharmacological properties . It may serve as a lead compound for developing drugs targeting specific enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity and specificity, making it an attractive candidate in drug design .

Industrial Applications

In industrial settings, this compound is employed in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in:

- Coatings: Providing durability and chemical resistance.

- Adhesives: Enhancing bonding strength and thermal stability.

- Polymers: Acting as a modifier to improve material properties .

Case Studies

-

Biological Activity Assessment:

A study investigated the interaction of this compound with various biological targets, highlighting its potential as an inhibitor for specific enzymes involved in metabolic pathways. Results indicated significant inhibitory activity, warranting further investigation into its therapeutic potential . -

Material Science Application:

Another case study focused on the use of this compound in developing advanced polymeric materials. The incorporation of this compound improved thermal stability and mechanical properties compared to traditional polymers .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituent type, position, or backbone modifications:

3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide (CAS: Not provided)

- Molecular Formula: C₁₀H₈BrClF₃NO

- Key Features: 2-Chloro and 5-trifluoromethyl groups on the phenyl ring. Lacks the phenoxy linker present in the target compound.

- Implications :

(S)-3-(3,5-Difluorophenyl)-2-formamido-N-(4-methoxyphenyl)-N-methylpropanamide (CAS: Not provided)

- Molecular Formula : C₁₈H₁₇F₂N₂O₃

- Key Features :

- 3,5-Difluorophenyl group and formamido side chain.

- N-(4-methoxyphenyl) substitution.

- Demonstrated activity as an HIV-1 capsid binder, suggesting halogenated propanamides may have pharmaceutical applications .

3-(2-Bromo-5-methylphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide (CAS: 2755718-51-3)

- Molecular Formula: C₁₂H₁₅BrNO₃

- Key Features :

- 2-Bromo-5-methylphenyl substituent.

- 3-Hydroxy group on the propanamide chain and N-methoxy-N-methyl substitution.

- Ortho-bromo substitution may reduce steric accessibility compared to the target’s meta-bromo configuration .

3-(2-Aminophenyl)-N-methylpropanamide (CAS: 34993-02-7)

- Molecular Formula : C₁₀H₁₄N₂O

- Key Features: 2-Aminophenyl group instead of halogenated substituents.

- Lacks electron-withdrawing halogens, reducing electrophilic reactivity .

Thermochemical and Physical Properties

- N-Methylpropanamide (ΔHvap = 39.7 kJ·mol⁻¹): Serves as a baseline for vaporization enthalpy. Halogenated derivatives (e.g., the target compound) likely exhibit higher ΔHvap due to increased molecular weight and polarity .

- 2-Butanone Oxime (ΔHvap = 47.5 kJ·mol⁻¹): Highlights how functional groups (e.g., oxime vs. amide) influence thermochemical behavior .

Data Table: Key Comparative Features

Biological Activity

3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of virulence factors in pathogenic bacteria. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenoxyacetamide scaffold, which has been associated with various biological activities. The presence of bromine and fluorine substituents enhances its pharmacological properties by influencing lipophilicity and electronic characteristics.

Antimicrobial Activity

Recent studies have highlighted the compound's role as an inhibitor of the type III secretion system (T3SS) in Pseudomonas aeruginosa, a major pathogen responsible for hospital-acquired infections. The T3SS is crucial for the virulence of this bacterium, facilitating the delivery of effector proteins into host cells, which can manipulate host cell functions and evade immune responses.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the phenoxyacetamide scaffold significantly affect the potency of T3SS inhibition. For instance, compounds with specific substitutions have demonstrated IC50 values less than 1 µM in inhibiting T3SS-mediated secretion and translocation assays. The interaction with the T3SS needle protein PscF has been identified as a critical factor in this inhibition .

The mechanism by which this compound exerts its effects involves:

- Inhibition of T3SS : The compound disrupts the assembly and function of the T3SS, preventing the secretion of effector toxins like ExoS and ExoU, which are pivotal for bacterial pathogenicity.

- Selective Toxicity : In assays, it was observed that while the compound inhibited T3SS activity, it did not significantly affect bacterial growth rates, indicating a selective mode of action that targets virulence rather than general bacterial viability .

Case Studies

- In Vivo Efficacy : In murine models infected with Pseudomonas aeruginosa, administration of this compound resulted in reduced bacterial load and improved survival rates compared to untreated controls. This highlights its potential as a therapeutic agent against drug-resistant infections.

- Cytotoxicity Testing : Cytotoxicity assays showed that while the compound effectively inhibited T3SS, it exhibited low cytotoxicity against mammalian cells, suggesting a favorable therapeutic index for potential clinical applications .

Data Tables

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| This compound | <1 | T3SS (Pseudomonas aeruginosa) | Inhibition of secretion |

| Salicylidene acylhydrazide INP-007 | 0.8 | T3SS (Pseudomonas aeruginosa) | Inhibition of translocation |

Q & A

Q. What are the recommended synthetic routes for 3-(3-Bromo-5-fluorophenoxy)-N-methylpropanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between bromo-fluorophenol derivatives and propanamide intermediates. Key steps include:

- Bromo-fluorophenol activation : Use coupling agents like triphenylphosphine derivatives (e.g., bromomethyltriphenylphosphonium bromide) to activate the phenolic oxygen for nucleophilic substitution .

- Amide bond formation : Employ carbodiimide-based coupling (e.g., EDC/HOBt) to link the activated phenol to N-methylpropanamide.

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–100°C) to improve yield. Reaction monitoring via TLC or HPLC is critical to identify side products like dehalogenated byproducts .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : and NMR to confirm substitution patterns (e.g., bromo and fluoro groups at positions 3 and 5 on the phenyl ring) .

- HRMS : High-resolution mass spectrometry to validate molecular weight (expected [M+H]: ~300–320 Da).

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect trace impurities like unreacted starting materials .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. For example, the electron-withdrawing bromo and fluoro groups increase electrophilicity at the phenoxy oxygen, influencing binding to biological targets .

- Molecular docking : Screen derivatives against protein targets (e.g., kinases) using software like AutoDock Vina. Focus on optimizing steric and electronic complementarity at the active site .

Q. How should researchers resolve contradictions in observed vs. predicted reaction yields?

Methodological Answer:

- Factorial design : Apply a 2 factorial approach to test variables (e.g., catalyst loading, temperature). For example, a study might reveal that excess bromide ions (from side reactions) inhibit coupling efficiency, requiring ion-exchange purification .

- Kinetic analysis : Use in-situ IR or Raman spectroscopy to monitor intermediate formation rates and identify bottlenecks (e.g., slow amide bond formation at <70°C) .

Q. What strategies mitigate safety risks during large-scale synthesis?

Methodological Answer:

- Hazard assessment : Prioritize fume hood use due to bromo-fluoro intermediates’ volatility and toxicity .

- Waste management : Neutralize acidic/basic byproducts with ion-exchange resins before disposal.

- Process automation : Implement AI-driven flow reactors to minimize human exposure and ensure consistent temperature control .

Q. How can this compound serve as a precursor for materials science applications?

Methodological Answer:

- Polymer functionalization : Incorporate the compound into polyamide backbones via radical polymerization to create flame-retardant materials (exploit bromine’s radical scavenging properties) .

- Coating development : Use its hydrophobic trifluoromethyl groups (if present in derivatives) to enhance water resistance in surface coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.